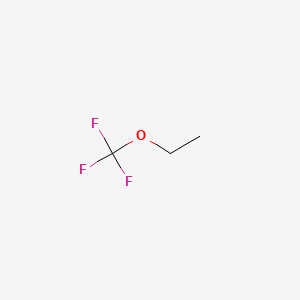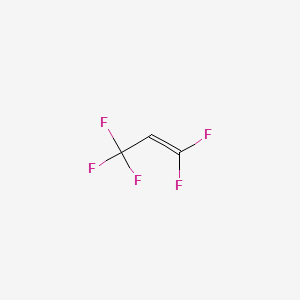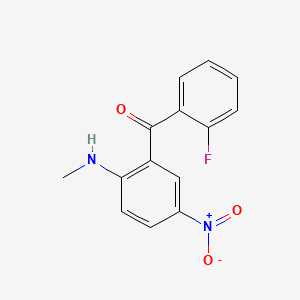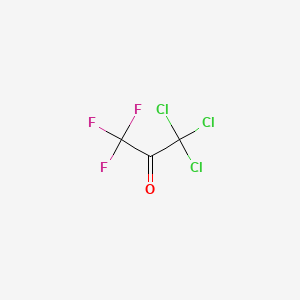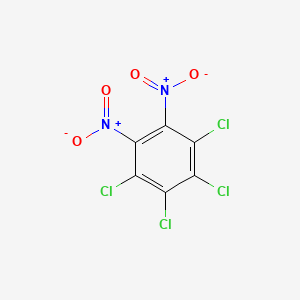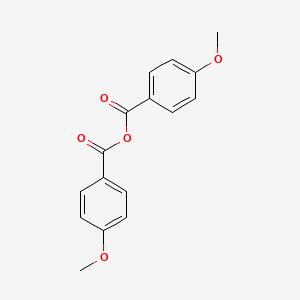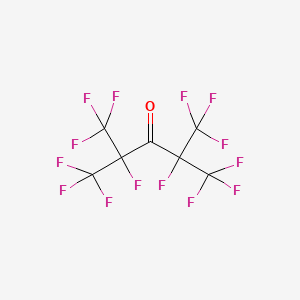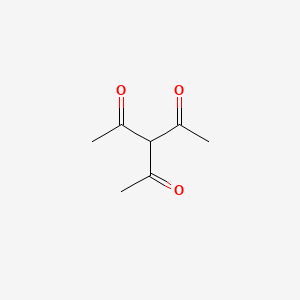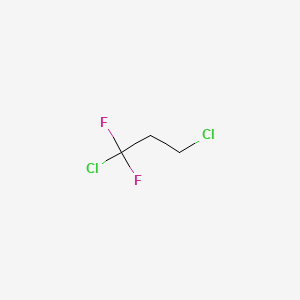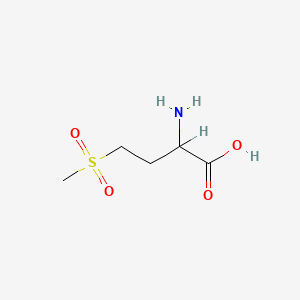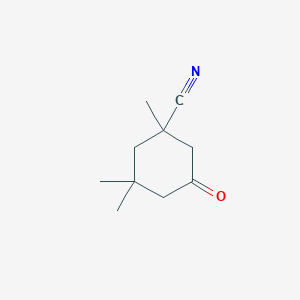
Isoforonitrilo
Descripción general
Descripción
3-Cyano-3,5,5-trimethylcyclohexanone, also known as TMCH, is an organic compound that has been widely studied in the scientific community due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Síntesis de Isoforona Diamina
El isoforonitrilo se utiliza en la síntesis de isoforona diamina (IPDA), una amina alicíclica importante derivada de los productos de corriente descendente de la acetona . IPDA se utiliza ampliamente como agente solidificante para resinas epoxi, mostrando una excelente resistencia a las manchas, resistencia al aceite, resistencia a la intemperie, estabilidad del color, baja viscosidad y contracción .
Catalizador para Hidroaminación
El this compound se utiliza en el proceso de hidroaminación de una sola olla. Los catalizadores de Co/carbón activado soportados se prepararon mediante el método de impregnación húmeda incipiente y se aplicaron a la hidroaminación de una sola olla de this compound (IPN) en isoforona diamina (IPDA) .
Producción de Isoforona Diisocianato
El this compound es una materia prima para el diisocianato de isoforona, que es otro material popular en los campos del poliuretano y la pintura .
Disolvente de alto punto de ebullición
La isoforona, que se puede sintetizar a partir de this compound, es un compuesto técnicamente importante que se utiliza como disolvente de alto punto de ebullición para revestimientos, adhesivos, etc. .
Precursor para poliuretanos
La isoforona, derivada del this compound, se utiliza como materia prima para varios compuestos valiosos, incluido el diisocianato de isoforona, un precursor de los poliuretanos .
Proceso de purificación
El this compound se utiliza en la producción de this compound a partir de isoforona y ácido cianhídrico en presencia de un catalizador. La eliminación de impurezas en el this compound se lleva a cabo mediante una cristalización por fusión .
Safety and Hazards
According to the harmonised classification and labelling approved by the European Union, 3-Cyano-3,5,5-trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Target of Action
It’s known that it’s used in the synthesis of isophorone diamine (ipda), an important alicyclic amine .
Mode of Action
Isophoronenitrile interacts with its targets through a series of chemical reactions. It’s used in the one-pot hydroamination of isophorone nitrile (IPN) into isophorone diamine (IPDA) . The process involves the iminization of the carbonyl group and the subsequent hydrogenation of imine and cyano groups .
Biochemical Pathways
The synthesis of IPDA from Isophoronenitrile involves several steps :
Result of Action
The result of Isophoronenitrile’s action is the production of IPDA, an important alicyclic amine . IPDA is widely used as a solidifying agent for epoxy resins, showing excellent stain resistance, oil resistance, weatherability, color stability, low viscosity, and shrinkage .
Action Environment
The environment can influence the action, efficacy, and stability of Isophoronenitrile. For instance, the catalysts used in the synthesis of IPDA from Isophoronenitrile can affect the yield and efficiency of the reaction .
Análisis Bioquímico
Biochemical Properties
3-Cyano-3,5,5-trimethylcyclohexanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 3-Cyano-3,5,5-trimethylcyclohexanone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Cyano-3,5,5-trimethylcyclohexanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Cyano-3,5,5-trimethylcyclohexanone has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-Cyano-3,5,5-trimethylcyclohexanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-3,5,5-trimethylcyclohexanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyano-3,5,5-trimethylcyclohexanone remains stable under certain conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of 3-Cyano-3,5,5-trimethylcyclohexanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-Cyano-3,5,5-trimethylcyclohexanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism may lead to the production of reactive intermediates, which can further influence cellular processes .
Transport and Distribution
Within cells and tissues, 3-Cyano-3,5,5-trimethylcyclohexanone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-Cyano-3,5,5-trimethylcyclohexanone is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall function .
Propiedades
IUPAC Name |
1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFVIDVSCYKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029284 | |
| Record name | 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
7027-11-4 | |
| Record name | 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7027-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-3,5,5-trimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007027114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-3,5,5-trimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANO-3,5,5-TRIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IBM7D6DSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

